Rhodexin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

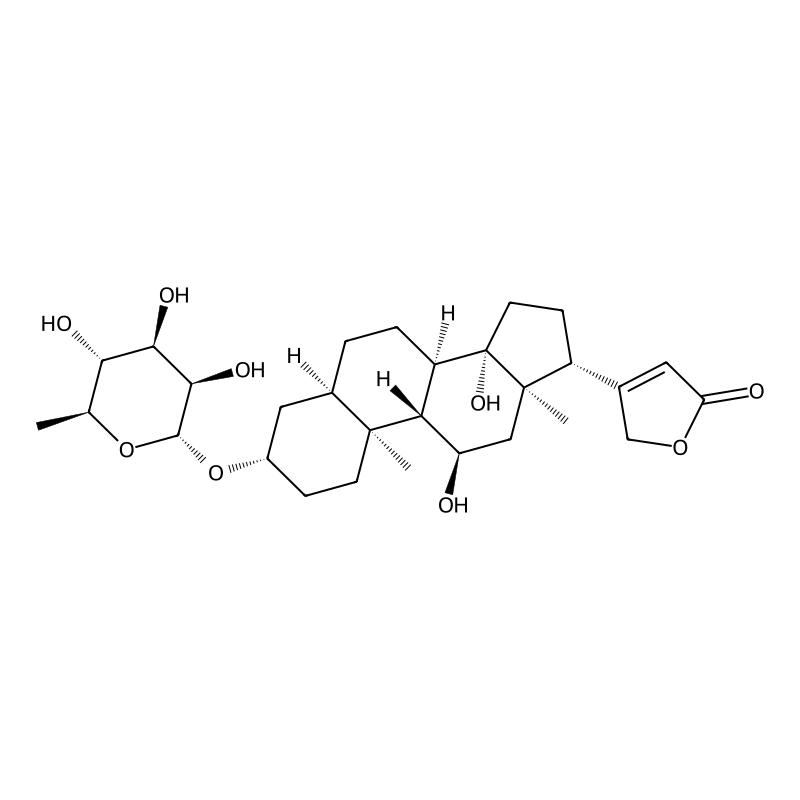

Rhodexin A is a naturally occurring compound classified as a cardenolide, which is a type of cardiac glycoside. It was first isolated from the plant Rhododendron species and is characterized by its tetracyclic steroid structure. The compound exhibits a unique arrangement of hydroxyl groups and a lactone ring, contributing to its biological activity. Rhodexin A is notable for its potential therapeutic applications, particularly in cardiovascular medicine.

Further reactions include:

- Hydroxylation: This step introduces hydroxyl groups at specific positions on the steroid framework.

- Lactonization: The formation of the lactone ring is crucial for the stability and activity of Rhodexin A.

Rhodexin A exhibits significant biological activity, particularly as a cardiac glycoside. Its primary mechanism involves the inhibition of sodium-potassium ATPase, which leads to increased intracellular calcium levels and enhanced cardiac contractility. This action makes it potentially useful in treating heart failure and other cardiovascular conditions. Additionally, Rhodexin A has shown cytotoxic effects against certain cancer cell lines, indicating its potential in oncology .

The total synthesis of Rhodexin A has been achieved through various methods:

- Total Synthesis via Inverse-Electron-Demand Diels–Alder Reaction: This method efficiently constructs the tetracyclic core using acyldienes and silyl enol ethers .

- Enantiospecific Synthesis: Research has focused on developing enantiospecific methods that yield the desired stereochemistry, enhancing the biological efficacy of Rhodexin A .

- Sequential Reactions: New strategies involving sequential Michael/Aldol reactions have been explored to improve yields and simplify synthesis .

Rhodexin A has several applications in medicine:

- Cardiovascular Treatments: Due to its action on cardiac muscle, it is being studied for use in heart failure therapies.

- Cancer Research: Its cytotoxic properties are being explored for potential use in cancer treatment.

- Pharmaceutical Development: As a model compound for synthesizing analogues that may have improved efficacy or reduced side effects.

Research into the interaction of Rhodexin A with biological targets has revealed important insights:

- It interacts with sodium-potassium ATPase, leading to increased cardiac output.

- Studies have shown that its structural modifications can alter its binding affinity and biological activity, suggesting avenues for drug development .

Rhodexin A shares structural and functional similarities with other cardenolides. Notable similar compounds include:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Digitoxin | Digitalis purpurea | Cardiac glycoside; increases heart contractility | Contains multiple hydroxyl groups |

| Ouabain | Strophanthus gratus | Cardiac glycoside; used in heart failure treatment | Stronger affinity for sodium-potassium ATPase |

| Convallatoxin | Convallaria majalis | Cardiac glycoside; cytotoxic properties | Exhibits significant cytotoxicity |

Uniqueness of Rhodexin A

Rhodexin A stands out due to its specific stereochemistry and unique lactone structure, which may enhance its selectivity and efficacy compared to other cardenolides. Its dual potential as both a cardiac agent and an anticancer compound highlights its versatility in pharmaceutical applications.

Molecular Composition and Empirical Formula

Rhodexin A possesses the empirical formula $$ \text{C}{29}\text{H}{44}\text{O}_9 $$ and a molecular weight of 536.7 g/mol. Its structure comprises a steroidal aglycone (sarmentogenin) linked to an L-rhamnopyranoside moiety via a β-glycosidic bond at the C3 position. The aglycone features a cis-fused AB ring system, a β-oriented butenolide at C17, and hydroxyl groups at C3, C5, C11, and C14.

Table 1: Key Structural Features of Rhodexin A

| Feature | Description |

|---|---|

| Aglycone | Sarmentogenin (C23H34O5) |

| Sugar moiety | L-Rhamnose (C6H12O5) |

| Ring fusions | cis-AB, trans-BC, cis-CD |

| Functional groups | C14 tertiary hydroxyl, C17 β-butenolide, C3 β-glycosidic bond |

Stereochemical Configuration and Conformational Analysis

The stereochemistry of rhodexin A is defined by four contiguous stereocenters at C8, C13, C14, and C17, established during its synthesis via an inverse-electron-demand Diels-Alder (IEDDA) reaction. Nuclear magnetic resonance (NMR) studies reveal:

- C8: $$ R $$-configuration, confirmed through NOESY correlations between H8 and H9.

- C14: β-hydroxyl group, critical for cardiotonic activity, evidenced by a deshielded proton signal at δ 4.21 ppm (1H, br s).

- C17: Butenolide ring with $$ J_{17,20} = 9.8 \, \text{Hz} $$, indicating trans-diaxial coupling.

Conformational analysis via $$ ^1\text{H} $$-$$ ^1\text{H} $$ coupling constants ($$ J{9,11} = 4.2 \, \text{Hz} $$) and molecular dynamics simulations demonstrates a predominant all-chair conformation for rings A-D in solution. The L-rhamnose adopts a $$ ^1\text{C}4 $$ chair, stabilized by hydrogen bonding between the C2' hydroxyl and the aglycone's C14 oxygen.

Comparative Analysis with Related Cardenolide Glycosides

Rhodexin A shares structural motifs with other cardenolides but exhibits distinct functionalization:

Table 2: Comparison with Ouabain and Gitoxigenin Derivatives

| Compound | Aglycone | Sugar | C14 Substitution | C17 Group |

|---|---|---|---|---|

| Rhodexin A | Sarmentogenin | L-Rhamnose | β-OH | β-butenolide |

| Ouabain | Ouabagenin | L-Rhamnose | β-OH | β-lactone |

| Rhodexin B | Gitoxigenin | L-Rhamnose | H | Δ20,22-dienolide |

Notably, rhodexin A lacks the 2-deoxy sugar common in digitalis glycosides, explaining its resistance to mild acid hydrolysis. The C14 hydroxyl differentiates it from lokundjoside (C14-H), altering membrane-binding affinity.

X-ray Crystallography and Computational Modeling Studies

X-ray diffraction of synthetic intermediates confirmed the tetracyclic core’s stereochemistry. The enone 16 (precursor to rhodexin A) crystallizes in the orthorhombic space group $$ P21212_1 $$, with bond lengths and angles matching DFT predictions. Key metrics include:

- C8-C9 bond: 1.54 Å (calc. 1.53 Å)

- C13-C14-O14 angle: 109.5° (calc. 109.7°)

Density functional theory (DFT) at the B3LYP/6-31G* level elucidated the IEDDA transition state, showing synchronous bond formation (C8-C9: 2.12 Å, C13-C14: 2.18 Å) and secondary orbital interactions between the dienophile’s carbonyl and the diene’s π-system. Molecular mechanics simulations (MMFF94 force field) further rationalized the preference for the cis-decalin system, with steric repulsion between C19 methyl and C11 hydroxyl disfavoring trans-fused isomers by 3.2 kcal/mol.

Total Synthesis Strategies: Retrosynthetic Analysis

The synthetic approach to Rhodexin A has been guided by comprehensive retrosynthetic analysis focusing on the construction of its complex tetracyclic steroid core [1] [2]. The retrosynthetic strategy involves disconnection of the molecule into key fragments that can be assembled through convergent synthesis pathways.

Core Retrosynthetic Disconnections:

The primary retrosynthetic approach envisions late-stage installation of the butenolide moiety and C11 hydroxyl group from tetracyclic enone intermediate 2 [1]. The critical disconnection involves formation of the steroid core containing three contiguous stereocenters at C8, C13, and C14 through an inverse electron demand Diels-Alder cycloaddition between dienone 3 and silyl enol ether 4 [1] [2].

Starting Material Selection:

The Wieland-Miescher ketone serves as the precursor for dienone 3 through an 11-step sequence involving regioselective ketone protection, catalytic hydrogenation, dissolving metal reduction, and functional group manipulations [1]. The S-(+)-carvone undergoes ring contraction chemistry to provide the cyclopentyl dienophile component after 11 synthetic transformations [1].

Key Synthetic Steps: Inverse-Electron-Demand Diels-Alder Reactions

The inverse electron demand Diels-Alder reaction represents the pivotal transformation in Rhodexin A synthesis, enabling formation of three contiguous stereocenters in a single step [1] [2]. This reaction involves the coupling of electron-deficient dienone 3 with electron-rich silyl enol ether 4.

Mechanistic Considerations:

The reaction proceeds through a stepwise mechanism rather than a concerted process due to the extreme steric hindrance present in dienone 3 [1]. The transformation occurs via an initial Mukaiyama Michael reaction followed by a vinylogous Mukaiyama aldol process [1]. The quaternary center adjacent to the dienone unit forces the diene into a non-coplanar conformation, precluding concerted cycloaddition.

Catalyst Development:

Conventional Lewis acids including SnCl4, TiCl4, BF3·OEt2, and EtAlCl2 proved ineffective for this highly hindered substrate [1]. The breakthrough came with the use of dimethylaluminum triflimide (Me2AlNTf2) as catalyst, which provided optimal reactivity under mild conditions [1] [2]. This specialized Lewis acid system enables activation of both the dienone and silyl enol ether components while tolerating the extreme steric demands of the substrates.

Reaction Optimization:

The optimized conditions employ 10 mol% Me2AlNTf2 at -20°C for 4 hours, using 1.3 equivalents of silyl enol ether dienophile [1]. Under these conditions, cycloadducts 23 and 24 are obtained in 72% yield as a 10:1 mixture of chromatographically separable diastereomers [1]. The reaction demonstrates excellent chemoselectivity and functional group tolerance.

Stereoselective Construction of the Tetracyclic Core

The stereoselective construction of the Rhodexin A tetracyclic core presents significant challenges due to the cis ring fusion pattern and multiple stereogenic centers [1] [3]. The primary stereochemical control element relies on the facial selectivity of the inverse electron demand Diels-Alder reaction.

Stereochemical Challenges:

The major stereochemical issue encountered involves the formation of the undesired C8 stereochemistry in the tetracyclic core [1]. X-ray crystallographic analysis revealed that the key Diels-Alder cycloaddition results in formation of the C8 diastereomer rather than the natural configuration [1]. This outcome arises from the insufficient steric bias provided by the angular methyl group at the AB ring juncture.

Transition State Analysis:

Detailed analysis of the diastereomeric transition states for the Mukaiyama aldol process provides insight into the observed stereoselectivity [1]. In transition state 31A, the cyclopentanone carbonyl group approaches the vinylogous silyl enol ether carbon from the top face without significant steric hindrance, leading to the observed product 23 [1]. Conversely, transition state 31B encounters substantial steric interactions between the A ring methylene groups and the cyclopentane system, disfavoring formation of the desired C8 stereochemistry [1].

Alternative Approaches:

The Nagorny group has developed an alternative strategy utilizing DHEA or testosterone as starting materials for cardiotonic steroid synthesis [3] [4]. This approach features expedient installation of β16-oxidation through β14-hydroxyl-directed epoxidation and subsequent epoxide rearrangement [3]. The methodology provides access to oleandrigenin in 12 steps with 3.1% overall yield from the steroid precursor [3].

Stereochemical Correction Attempts:

Efforts to correct the undesired C8 stereochemistry through post-cycloaddition epimerization have proven unsuccessful [1]. The highly hindered nature of the tetracyclic system renders traditional base-mediated equilibration ineffective, highlighting the critical importance of achieving correct stereochemistry in the key bond-forming step [1].

Glycosylation Techniques for L-Rhamnose Attachment

The attachment of L-rhamnose to complete Rhodexin A synthesis requires sophisticated glycosylation methodologies capable of achieving high α-selectivity [3] [5] [6]. Multiple approaches have been developed for this challenging transformation.

Chemical Glycosylation Methods:

Traditional chemical glycosylation employs trichloroacetimidate donors using the Schmidt inverse procedure [7]. This methodology involves activation of the steroid acceptor with trimethylsilyl trifluoromethanesulfonate (TMSOTf) due to steric hindrance around the C3 hydroxyl group [7]. The approach requires elaborate protecting group strategies to achieve suitable reactivity and selectivity.

Alternative chemical methods utilize 4-O-6-S-α-cyanobenzylidene-protected 6-thio-rhamnopyranosyl thioglycosides activated with 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride [8]. This donor system proves effective for β-glycoside formation, though subsequent desulfurization and debenzylation are required [8].

Palladium-Catalyzed Glycosylation:

The Nagorny group has successfully demonstrated palladium-catalyzed glycosylation for L-rhamnose attachment [3] [4]. Using L-rhamnopyranoside-based donor 28 with Pd(II) catalyst, they achieved successful glycosylation of synthetic oleandrigenin with 60% yield and 10:1 α-selectivity [3]. This methodology offers several advantages including mild reaction conditions and high stereoselectivity.

The palladium-catalyzed approach employs readily available glycosyl chloride donors under Lewis acid activation [9]. The Pd(II) complex serves as a Lewis acid to promote formation of oxocarbenium ion intermediates, enabling efficient glycoside synthesis with broad substrate scope [9].

Protecting Group Considerations:

Successful glycosylation requires careful consideration of protecting group strategies. The β16-acetate moiety in oleandrigenin presents additional challenges for sugar introduction, necessitating optimization of reaction conditions to prevent elimination side reactions [3]. The use of acid-labile protecting groups allows for global deprotection under mild conditions following glycosylation [3].

Enzymatic Approaches:

Enzymatic glycosylation using α-L-rhamnosidase has emerged as an alternative approach for rhamnose attachment [10] [6]. These methods employ L-rhamnose as glycosyl donor via reverse hydrolysis, achieving significant yields for various acceptor substrates [10]. The enzymatic approach offers excellent stereoselectivity and operates under mild aqueous conditions, though substrate scope may be limited compared to chemical methods.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Use Classification

Dates

2: Jung ME, Yoo D. First total synthesis of rhodexin A. Org Lett. 2011 May 20;13(10):2698-701. doi: 10.1021/ol200796r. Epub 2011 Apr 25. Erratum in: Org Lett. 2011 Jul 15;13(14):3766. PubMed PMID: 21517087.

3: Umebayashi C, Yamamoto N, Nakao H, Toi Y, Chikahisa-Muramatsu L, Kanemaru K, Masuda T, Oyama Y. Flow cytometric estimation of cytotoxic activity of rhodexin A isolated from Rhodea japonica in human leukemia K562 cells. Biol Pharm Bull. 2003 May;26(5):627-30. PubMed PMID: 12736502.

4: Jung ME, Chu HV. Preparation of a functionalized tetracyclic intermediate for the synthesis of rhodexin A. Org Lett. 2008 Aug 21;10(16):3647-9. doi: 10.1021/ol801426z. Epub 2008 Jul 22. PubMed PMID: 18642920.

5: Smith JA, Paterson GR. Rhodexin A and rhodexoside in Ornithogalum umbellatum. J Pharm Pharmacol. 1967 Apr;19(4):221-5. PubMed PMID: 4382305.

6: KIKUCHI K, CHEN KK. PHARMACOLOGY OF RHODEXIN A. J Pharmacol Exp Ther. 1964 Dec;146:365-8. PubMed PMID: 14254331.

7: Pauli GF. The cardenolides of Speirantha convallarioides. Planta Med. 1995 Apr;61(2):162-6. PubMed PMID: 7753925.

8: Kubelka W, Eichhorn-Kaiser S. [Sarmentogenin-glycosides in Convallaria majalis L. Isolation of rhodexin A and rhodexosid. 10. Study on Convallaria glycosides]. Pharm Acta Helv. 1970 Aug;45(8):513-9. German. PubMed PMID: 5531262.

9: Masuda T, Oyama Y, Yamamoto N, Umebayashi C, Nakao H, Toi Y, Takeda Y, Nakamoto K, Kuninaga H, Nishizato Y, Nonaka A. Cytotoxic screening of medicinal and edible plants in Okinawa, Japan, and identification of the main toxic constituent of Rhodea japonica (Omoto). Biosci Biotechnol Biochem. 2003 Jun;67(6):1401-4. PubMed PMID: 12843672.

Explore Compound Types